molecular formula C6H3BrF3NZn B2691741 3-Trifluoromethyl-2-pyridylzinc bromide CAS No. 849619-05-2

3-Trifluoromethyl-2-pyridylzinc bromide

Cat. No.: B2691741
CAS No.: 849619-05-2
M. Wt: 291.38
InChI Key: IJDDDQRBLABSAM-UHFFFAOYSA-M
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Description

3-Trifluoromethyl-2-pyridylzinc bromide is an organozinc compound with the molecular formula C6H3BrF3NZn and a molecular weight of 291.37 g/mol. This compound is primarily used in organic synthesis as a reagent for various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

The synthesis of 3-Trifluoromethyl-2-pyridylzinc bromide is typically accomplished through the reaction of 3-Trifluoromethyl-2-pyridylmagnesium bromide with an appropriate zinc salt. This reaction can be carried out in a variety of solvents, including diethyl ether, tetrahydrofuran (THF), and dimethylformamide (DMF). The reaction conditions generally involve maintaining a controlled temperature and atmosphere to ensure the stability of the reagents and the product.

Chemical Reactions Analysis

3-Trifluoromethyl-2-pyridylzinc bromide undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.

    Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various electrophiles for substitution reactions.

Scientific Research Applications

3-Trifluoromethyl-2-pyridylzinc bromide is widely used in scientific research for its versatility in organic synthesis. Some of its applications include:

    Chemistry: It is used to synthesize complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology and Medicine: It is employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Industry: It is used in the production of agrochemicals and materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 3-Trifluoromethyl-2-pyridylzinc bromide exerts its effects involves the transfer of the trifluoromethyl-2-pyridyl group to an electrophile. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .

Comparison with Similar Compounds

3-Trifluoromethyl-2-pyridylzinc bromide can be compared with other organozinc compounds, such as:

    2-Pyridylzinc Bromide: Similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.

    3-Pyridylzinc Bromide:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various synthetic applications .

Properties

IUPAC Name

bromozinc(1+);3-(trifluoromethyl)-2H-pyridin-2-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N.BrH.Zn/c7-6(8,9)5-2-1-3-10-4-5;;/h1-3H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIFWBRETQKZTR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[C-]N=C1)C(F)(F)F.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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